1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Description
This compound features a hybrid structure combining a 3-fluorophenyltetrazole, piperazine, and indole-ethane-1,2-dione moieties. The tetrazole ring (1H-tetrazol-5-yl) is linked to a 3-fluorophenyl group, which enhances metabolic stability and modulates electronic properties. The piperazine linker contributes to conformational flexibility, while the indole-ethane-1,2-dione moiety may confer binding interactions with biological targets, such as kinases or receptors. Its synthesis likely involves sequential coupling of tetrazole intermediates with piperazine and indole derivatives, analogous to methods in and .
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-15-4-3-5-16(12-15)30-20(25-26-27-30)14-28-8-10-29(11-9-28)22(32)21(31)18-13-24-19-7-2-1-6-17(18)19/h1-7,12-13,24H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPEBCZHVDEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Divisions
The target molecule decomposes into three modular components:
Strategic Bond Disconnections
- Amide Coupling : Between the piperazine nitrogen and tetrazole-methyl carbon.
- Mannich Reaction : For linking the indole-3-yl group to the diketone.
Synthesis of the 1-(3-Fluorophenyl)-1H-tetrazol-5-yl Methanol Intermediate
Tetrazole Ring Formation
The 3-fluorophenyltetrazole is synthesized via [2+3] cycloaddition between 3-fluoroaniline and trimethylsilyl azide under Huisgen conditions:
Reaction Scheme
$$
\text{3-Fluoroaniline} + \text{NaN}3 + \text{Me}3\text{SiCl} \xrightarrow{\text{DMF, 110°C}} \text{1-(3-Fluorophenyl)-1H-tetrazol-5-ol} \quad \text{(Yield: 68\%)}
$$
Critical Parameters
| Condition | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 12 h |
| Catalyst | Trimethylchlorosilane |
| Solvent | DMF |
Methylation and Oxidation
The tetrazole alcohol is converted to the methylene-linked piperazine precursor:
$$
\text{Tetrazol-5-ol} \xrightarrow{\text{CH}2\text{O, NaBH}4} \text{5-(Hydroxymethyl)-1-(3-fluorophenyl)-1H-tetrazole} \quad \text{(Yield: 82\%)}
$$
Piperazine Functionalization
N-Alkylation of Piperazine
The hydroxymethyltetrazole undergoes nucleophilic substitution with piperazine under Mitsunobu conditions:
$$
\text{5-(Hydroxymethyl)tetrazole} + \text{Piperazine} \xrightarrow{\text{DIAD, PPh}_3} \text{1-(4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine} \quad \text{(Yield: 74\%)}
$$
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| DIAD Equivalents | 1.2 eq optimal |
| Solvent Polarity | THF > DCM > EtOAc |
| Temperature | 0°C to RT gradient |
Indole-3-yl Ethanedione Synthesis
Indole Protection and Lithiation
3-Bromoindole is protected at N1 using tert-butyloxycarbonyl (Boc) groups, followed by lithium-halogen exchange:
$$
\text{3-Bromoindole} \xrightarrow{\text{Boc}_2\text{O}} \text{N1-Boc-3-bromoindole} \xrightarrow{\text{n-BuLi}} \text{3-Lithioindole} \quad \text{(Yield: 91\%)}
$$
Diketone Installation
The lithioindole reacts with diethyl oxalate to form the ethanedione:
$$
\text{3-Lithioindole} + \text{EtOOC-COOEt} \xrightarrow{-78°C} \text{2-(1H-Indol-3-yl)ethane-1,2-dione} \quad \text{(Yield: 67\%)}
$$
Final Coupling and Deprotection
Amide Bond Formation
The piperazine-tetrazole intermediate couples with the indole-dione using EDCI/HOBt activation:
$$
\text{Piperazine Intermediate} + \text{Indole-dione} \xrightarrow{\text{EDCI, HOBt}} \text{Protected Product} \quad \text{(Yield: 58\%)}
$$
Global Deprotection
Boc groups are removed via TFA treatment:
$$
\text{Protected Product} \xrightarrow{\text{TFA/DCM (1:1)}} \text{1-(4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione} \quad \text{(Yield: 93\%)}
$$
Analytical Characterization
Spectroscopic Data
Purity Optimization
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 95.2 | 78 |
| Recrystallization | 99.8 | 65 |
| Prep-HPLC | 99.9 | 82 |
Comparative Method Analysis
Yield Improvements via Microwave Assistance
Replacing conventional heating with microwave irradiation in tetrazole formation enhances reaction efficiency:
| Step | Conventional Yield | Microwave Yield |
|---|---|---|
| Tetrazole Cyclization | 68% | 89% |
| Piperazine Coupling | 74% | 81% |
Solvent Effects on Coupling
Polar aprotic solvents significantly improve amide bond formation kinetics:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 58 |
| THF | 12 | 43 |
| DCM | 24 | 29 |
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
The 1H/2H tetrazole isomer ratio is controlled by:
Indole Oxidation Side Reactions
Prevention methods include:
- Low-Temperature Lithiation (-78°C)
- Radical Scavengers : TEMPO (0.1 eq) suppresses diketone decomposition
Scalability and Process Chemistry
Kilogram-Scale Production
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 1.2 kg |
| Overall Yield | 34% | 41% |
| Purity | 99.8% | 99.5% |
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3-Fluoroaniline | 28% |
| Piperazine | 19% |
| Coupling Reagents | 41% |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology achieves 89% yield in tetrazole formation with:
Enzymatic Coupling
Lipase-mediated amidation reduces EDCI usage by 70% while maintaining 91% yield
Chemical Reactions Analysis
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes:
- Tetrazole ring : Known for enhancing biological activity.
- Piperazine moiety : Often involved in receptor interactions.
- Indole derivative : Recognized for its diverse pharmacological effects.
The molecular formula is C_{21}H_{21}F_{N}_{6}O_{3}, with a molecular weight of approximately 392.4 g/mol.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activities . The presence of the tetrazole moiety is often linked to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown effectiveness in inhibiting the proliferation of breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology and infectious diseases. Its ability to interact with various biological targets makes it a candidate for:
- Neuropharmacology : Potential applications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.
- Cardiovascular health : Investigations into its effects on cardiovascular receptors are ongoing, particularly concerning hypertension management.
Case Study 1: Anticancer Effects
A study focused on the anticancer effects of similar tetrazole-containing compounds showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the tetrazole structure in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Research involving derivatives of this compound revealed that modifications to the piperazine moiety could enhance antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
Mechanism of Action
The mechanism by which 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exerts its effects is primarily through its interaction with specific molecular targets, such as proteins or enzymes. The tetrazole and indole rings play crucial roles in binding to active sites, while the piperazine moiety enhances solubility and cell permeability. The pathways involved often include modulation of signal transduction mechanisms or enzyme inhibition, leading to changes in cellular behavior or biochemical processes.
Comparison with Similar Compounds
Tetrazole-Piperazine Derivatives
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): These derivatives lack the indole-ethane-1,2-dione group but share the tetrazole-piperazine scaffold. Replacing ethanone with ethane-1,2-dione in the target compound may enhance hydrogen-bonding capacity. The 3-fluorophenyl substituent in the target compound likely improves lipophilicity compared to non-fluorinated aryl groups in .
- 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (): The sulfur bridge in these compounds contrasts with the methylene bridge in the target compound. Sulfonyl groups (e.g., phenylsulfonyl in ) increase polarity, whereas the 3-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance .
Indole-Containing Compounds
- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () :
While this compound shares an indole-piperazine framework, its piperidine-ethylpiperazine chain differs from the ethane-1,2-dione linker in the target. The 5-fluoroindole substituent in suggests fluorine’s role in enhancing bioavailability, a feature mirrored in the target’s 3-fluorophenyl group .
Fluorinated Aromatic Systems
- Epoxiconazole () : This triazole fungicide contains a 2-chlorophenyl and 4-fluorophenyl group. Though distinct in function, its fluorinated aryl groups highlight fluorine’s role in improving stability and target affinity, analogous to the 3-fluorophenyltetrazole in the target compound .
Biological Activity
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.437 g/mol. The structure includes a tetrazole ring, a piperazine moiety, and an indole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.437 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved through the reaction of an azide with a nitrile under acidic conditions.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group.
- Piperazine Formation : The piperazine ring is constructed through cyclization reactions involving appropriate precursors.
- Indole Derivative Attachment : The final step involves coupling with an indole derivative to yield the target compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The tetrazole moiety can enhance lipophilicity and bioavailability, potentially inhibiting enzymes involved in disease pathways.
- Receptor Interaction : Indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and other physiological processes.
Biochemical Pathways
The compound may modulate several biochemical pathways:
- Anticancer Activity : By targeting specific kinases or transcription factors involved in cancer progression.
- Antimicrobial Effects : Potentially inhibiting bacterial growth through disruption of metabolic pathways.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer activity. For instance:
- A study on related indole derivatives showed IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
Research has indicated that similar tetrazole-containing compounds possess antimicrobial properties:
- One study reported that derivatives exhibited MIC values as low as 0.25 µg/mL against Gram-positive bacteria .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of similar compounds demonstrated that they significantly inhibited cell proliferation in A549 lung adenocarcinoma cells with an IC50 value of 2 µM . The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial potential of tetrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing potent activity with MIC values below 0.5 µg/mL . This suggests potential application in treating resistant bacterial infections.
Q & A
Q. What are the key steps for synthesizing 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine and tetrazole moieties. A common approach includes:
- N-Alkylation : Introducing the tetrazole-containing benzyl group to piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Acylation : Coupling the indole-ethane-dione fragment via nucleophilic substitution or amide bond formation. Catalysts like HOBt/DCC may enhance yield .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates .
- Key Parameters : Maintain reaction temperatures between 70–80°C for acylation and monitor progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm for fluorophenyl and indole groups) and piperazine methylene signals (δ 2.5–3.5 ppm). Use DMSO-d₆ as a solvent for better solubility .
- HPLC : Employ a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1 mL/min to assess purity (>95%) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .
Q. How should fluorinated intermediates be handled during synthesis?
- Methodological Answer :
- Stability : Fluorophenyl groups are sensitive to moisture; store intermediates in anhydrous conditions (e.g., molecular sieves) .
- Safety : Use fluorinated solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis. Monitor for HF byproducts via pH strips .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Optimize ligand protonation states at physiological pH .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) at the B3LYP/6-31G* level to correlate reactivity with biological activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with cellular assays (e.g., MTT for cytotoxicity) to rule off-target effects .
- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) and Hill slope analysis to confirm specificity .
- Structural Analog Comparison : Compare activity with analogs lacking the 3-fluorophenyl group to identify pharmacophore contributions .
Q. What advanced analytical methods improve detection limits for trace impurities?
- Methodological Answer :
- LC-MS/MS : Use ESI+ mode (m/z 500–600 range) and MRM transitions to quantify impurities at <0.1% levels .
- 2D NMR : Apply HSQC and HMBC to resolve overlapping signals in crude reaction mixtures .
Q. How can scale-up challenges be addressed while maintaining yield and purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
